- Compounds and methods for the treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Cas no 93735-22-9 (7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine)
93735-22-9 structure
Product Name:7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
Número CAS:93735-22-9
MF:C9H11NO2
Megavatios:165.189142465591
MDL:MFCD11101009
CID:801543
PubChem ID:19895002
Update Time:2024-10-26
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Propiedades químicas y físicas
Nombre e identificación
-
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 2H-1,4-Benzoxazine,3,4-dihydro-7-methoxy-
- 3,4-dihydro-7-methoxy-2H-1,4-Benzoxazine
- 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
- 7-Methoxy-3,4-dihydro-2H-benzo[1,4]oxazine
- SHPHWZPKRWHBKE-UHFFFAOYSA-N
- RW2719
- MB09263
- AK140716
- ST24045689
- 3,4-Dihydro-7-methoxy-2H-1,4-benzoxazine (ACI)
- 7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
-
- MDL: MFCD11101009
- Renchi: 1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3
- Clave inchi: SHPHWZPKRWHBKE-UHFFFAOYSA-N
- Sonrisas: O(C)C1C=C2C(NCCO2)=CC=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 152
- Superficie del Polo topológico: 30.5
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155508-1g |
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 1g |
$456 | 2021-06-08 | |
| Chemenu | CM155508-5g |
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 5g |
$1298 | 2021-06-08 | |
| Chemenu | CM155508-10g |
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 10g |
$1719 | 2021-06-08 | |
| Alichem | A019092861-5g |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 5g |
$1306.34 | 2023-08-31 | |
| Alichem | A019092861-10g |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 10g |
$2060.00 | 2023-08-31 | |
| Alichem | A019092861-25g |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 25g |
$3466.32 | 2023-08-31 | |
| TRC | M269865-10mg |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269865-50mg |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M269865-100mg |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840818-250mg |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 250mg |
1,812.00 | 2021-05-17 |
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 7 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Preparation of pyridinyl compounds as DNA polymerase theta inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt; overnight, reflux; reflux → rt
Referencia
- Preparation of substituted pyrazinones, pyridines and pyrimidines as corticotropin releasing factor receptor ligands, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Nitrogen-containing fused ring compound and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Synthesis of oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine, β-adrenergic affinity, inotropic, chronotropic and coronary vasodilating activities, European Journal of Medicinal Chemistry, 1999, 34(11), 903-917
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 50 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of tricyclic compounds as androgen receptor modulators and methods for their use, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: 4-Methyl-2-pentanol ; 37 h, 137 °C
1.2 Catalysts: Palladium Solvents: Methanol ; 2 h, 7 bar, 70 °C
1.3 Reagents: Hydrogen Catalysts: Nickel Solvents: Mesitylene , Water ; 26.5 h, 150 °C
1.2 Catalysts: Palladium Solvents: Methanol ; 2 h, 7 bar, 70 °C
1.3 Reagents: Hydrogen Catalysts: Nickel Solvents: Mesitylene , Water ; 26.5 h, 150 °C
Referencia
- Methods for preparing intermediates of 3,4-dihydro-2H-1,4-benzoxazine derivatives useful as octane-boosting additives, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt
1.2 Reagents: Methanol ; 10 min, rt → reflux
1.2 Reagents: Methanol ; 10 min, rt → reflux
Referencia
- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; cooled; 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; rt
Referencia
- Nitrogen-containing fused ring compounds as inhibitors of URAT1 activity and process for the preparation thereof, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; cooled; 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; 1 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; 1 - 40 °C
Referencia
- Pharmaceutical composition comprising nitrogenated fused cyclic compound, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Preparation of N-[[(ureido)phenoxy]hetero/aryl]benzamides and related derivatives as NPY antagonists and their use for treating obesity, and abnormal food behavior and for controlling food intake, World Intellectual Property Organization, , ,
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Raw materials
- Ethylene Carbonate
- 1,2-Dibromoethane
- 7-Methoxy-2H-benzob1,4oxazin-3(4H)-one
- 5-Methoxy-2-nitrophenol
- 2-Amino-5-methoxyphenol
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Preparation Products
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:93735-22-9)7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
Número de pedido:A859657
Estado del inventario:in Stock
Cantidad:250mg/1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:19
Precio ($):194.0/483.0/1374.0
Correo electrónico:sales@amadischem.com
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Literatura relevante
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93735-22-9)7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):194.0/483.0/1374.0